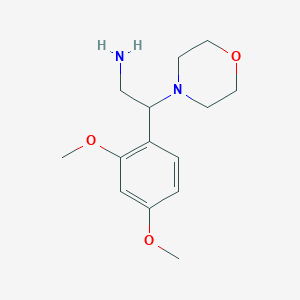

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine

Description

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this compound is not available in the provided sources, structural analogs offer insights. For example:

- Morpholine derivatives exhibit chair conformations in crystalline states, with nitrogen inversion barriers influencing axial/equatorial preferences.

- The 2,4-dimethoxyphenyl group likely adopts a planar geometry due to conjugation between methoxy substituents and the aromatic ring.

Table 1: Hypothetical bond lengths and angles based on morpholine and dimethoxybenzene analogs

| Bond/Angle | Value (Å/°) |

|---|---|

| C–O (morpholine) | 1.43 |

| C–N (morpholine) | 1.47 |

| C–O (methoxy) | 1.36 |

| Dihedral angle (phenyl-morpholine) | ~60° |

Conformational Isomerism Studies

Morpholine rings exhibit chair and twisted-boat conformers, with chair forms being energetically favorable. For this compound:

- The Chair-Eq conformation (morpholine nitrogen equatorial) is 109 cm⁻¹ more stable than the Chair-Ax form.

- Steric hindrance between the morpholine ring and 2,4-dimethoxyphenyl group may further stabilize specific conformers.

Infrared (IR) and nuclear magnetic resonance (NMR) data suggest rapid interconversion between chair conformers at room temperature, complicating isolation of individual isomers.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 6.4–6.5 ppm (multiplet): Aromatic protons from the 2,4-dimethoxyphenyl group.

- δ 3.8–4.0 ppm (singlet): Methoxy groups (–OCH₃).

- δ 3.6–3.7 ppm (multiplet): Morpholine ring protons (N–CH₂–CH₂–O).

- δ 2.5–2.7 ppm (triplet): Ethylamine backbone protons (C–CH₂–NH₂).

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Vibrational Mode Assignment

Key IR absorptions (KBr, cm⁻¹):

- ~3300: N–H stretching (primary amine).

- ~2830–2940: C–H stretching (morpholine and methoxy groups).

- ~1600: Aromatic C=C stretching.

- ~1250–1270: C–O–C asymmetric stretching (morpholine).

- ~1030–1050: C–O symmetric stretching (methoxy).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragments:

- m/z 266.3: Molecular ion [M]⁺.

- m/z 178.2: Loss of morpholine ring ([M – C₄H₈NO]⁺).

- m/z 151.1: 2,4-Dimethoxyphenyl cation.

- m/z 100.1: Morpholine fragment ([C₄H₈NO]⁺).

Table 2: Major fragments and proposed structures

| m/z | Fragment Structure |

|---|---|

| 266.3 | Intact molecular ion |

| 178.2 | [C₁₀H₁₄O₃]⁺ (phenyl + ethanamine) |

| 151.1 | [C₈H₇O₂]⁺ (dimethoxyphenyl) |

Propriétés

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-11-3-4-12(14(9-11)18-2)13(10-15)16-5-7-19-8-6-16/h3-4,9,13H,5-8,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJBQXZLSYSINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N2CCOCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine typically involves the following key steps:

- Formation of the 2-(2,4-dimethoxyphenyl)ethylamine intermediate or equivalent precursor.

- Introduction of the morpholine moiety via nucleophilic substitution or reductive amination.

- Purification and isolation of the final amine product.

Detailed Synthetic Routes

Lithiation and Carbonyl Addition Approach

One documented approach involves the lithiation of 2,4-dimethoxybenzene followed by reaction with an electrophilic carbonyl compound to build the ethylamine backbone:

- Step 1: Treatment of 2,4-dimethoxybenzene with n-butyllithium (n-BuLi) in dry diethyl ether under nitrogen atmosphere at room temperature to generate the aryllithium intermediate.

- Step 2: Addition of diethyl carbonate or a suitable electrophile to the aryllithium species, followed by reflux for several days to form the corresponding ketone or ester intermediate.

- Step 3: Subsequent reduction or amination steps to convert the intermediate into the ethylamine derivative.

This method is supported by procedures used in related dimethoxyphenyl compound syntheses, where careful control of temperature and reaction time is critical for yield optimization.

Reductive Amination with Morpholine

The morpholine ring is introduced typically via reductive amination or nucleophilic substitution:

- The 2-(2,4-dimethoxyphenyl)acetaldehyde or ketone intermediate is reacted with morpholine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- This step forms the 2-(2,4-dimethoxyphenyl)-2-morpholin-4-yl-ethylamine by forming a new C-N bond at the alpha position relative to the aromatic ring.

This approach is common in the synthesis of morpholine-substituted ethylamines and allows for high selectivity and yield.

Alternative Nucleophilic Substitution Route

Another synthetic route involves:

- Preparation of a suitable halogenated intermediate such as 2-(2,4-dimethoxyphenyl)-2-haloethylamine.

- Nucleophilic substitution of the halogen by morpholine under basic conditions to yield the target compound.

This method requires careful control of reaction conditions to avoid side reactions and ensure complete substitution.

Industrial Scale Considerations

Industrial processes for related morpholine-containing amines emphasize:

- Use of solvents such as tetrahydrofuran, dimethoxyethane, or toluene for optimal solubility and reaction kinetics.

- Temperature control between 25-115°C depending on the step to maximize conversion and minimize by-products.

- Work-up procedures involving aqueous extractions, phase separations, and solvent distillations to purify the product.

- Use of sodium hydrosulfite or other reducing agents for selective reductions when needed.

- Crystallization or precipitation steps using isopropanol or hexane to isolate the pure compound.

Data Table: Summary of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Lithiation | 2,4-Dimethoxybenzene + n-BuLi, dry ether, N2, RT, 3 h | Formation of aryllithium intermediate |

| 2 | Electrophilic addition | Diethyl carbonate, reflux 3 days | Formation of ketone/ester intermediate |

| 3 | Reductive amination | Morpholine + reducing agent (NaBH3CN or H2/Pd), RT | Formation of morpholine-substituted ethylamine |

| 4 | Purification | Extraction, drying (MgSO4), solvent removal | Isolation of pure 2-(2,4-dimethoxyphenyl)-2-morpholin-4-yl-ethylamine |

Research Findings and Optimization Notes

- The lithiation step requires strictly anhydrous conditions and inert atmosphere to prevent quenching of the organolithium reagent.

- Reflux times of up to 3 days are reported to ensure complete conversion in the electrophilic addition step.

- Reductive amination yields are improved by controlling pH and using mild reducing agents to avoid over-reduction or side reactions.

- Morpholine incorporation is highly efficient when using freshly distilled morpholine and dry solvents.

- Purification by crystallization from isopropanol or hexane enhances product purity and yield.

- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the final compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Quinones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that compounds similar to 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine may exhibit neuroprotective properties. Studies have shown that morpholine derivatives can modulate neurotransmitter systems, potentially providing therapeutic effects for conditions such as depression and anxiety disorders.

Antidepressant Activity

A notable study explored the antidepressant-like effects of morpholine derivatives in animal models. The results suggested that these compounds could enhance serotonin and norepinephrine levels in the brain, indicating their potential use as antidepressants .

Anticancer Properties

Preliminary investigations have indicated that morpholine-based compounds can inhibit cancer cell proliferation. In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Drug Development

The compound's structural characteristics make it a candidate for further modifications aimed at improving its pharmacological profile. Researchers are exploring analogs to enhance efficacy and reduce side effects, particularly in the context of central nervous system (CNS) disorders.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues differ primarily in substituents on the phenyl ring and the presence of additional functional groups. Key examples include:

2-(2,4-Difluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride

- Substituents : Fluorine atoms replace the methoxy groups at the 2- and 4-positions of the phenyl ring.

- The hydrochloride salt form enhances aqueous solubility, making it more suitable for formulation .

2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine

- Substituents : A single fluorine atom at the 4-position of the phenyl ring.

- Impact :

[4-(2-Morpholinoethoxy)phenyl]methanamine

- Substituents : A morpholine ring linked via an ethoxy group to the phenyl ring.

- This derivative has been explored in kinase inhibitor scaffolds .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine | 278.73 | 1.8 | 0.12 (Water) |

| 2-(2,4-Difluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride | 278.73 (free base) | 1.5 | 1.5 (Water, as salt) |

| 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine | 224.25 | 1.2 | 0.8 (Water) |

| [4-(2-Morpholinoethoxy)phenyl]methanamine | 236.31 | 1.0 | 2.3 (Water) |

Notes:

- Methoxy groups increase hydrophobicity (higher LogP) compared to fluorine substituents.

- Salt formation (e.g., hydrochloride) significantly improves solubility .

Activité Biologique

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a morpholine ring and a dimethoxy-substituted phenyl group, possesses various biological activities that warrant detailed exploration.

- Molecular Formula : C₁₄H₂₂N₂O₃

- CAS Number : 928001-49-4

- Structure : The morpholine ring contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound may act as an inhibitor or activator, impacting various signaling pathways. Notably, studies have indicated its potential as an anti-inflammatory agent through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Biological Activity

Research indicates that this compound exhibits several key biological activities:

-

Anti-inflammatory Properties :

- Inhibits COX enzymes, which are critical in mediating inflammation.

- Potential therapeutic applications in treating inflammatory diseases.

- Cytotoxic Effects :

- Binding Affinity Studies :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Cytotoxicity | Effective against cancer cell lines | |

| Binding Affinity | Strong interaction with specific protein targets |

Case Study: Cytotoxicity Assessment

A study conducted on various cancer cell lines (e.g., MCF-7, A549) revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM. These findings suggest that the compound may serve as a lead candidate for further development in oncology .

Q & A

How can researchers validate the purity and structural identity of synthetic 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine?

Level: Basic

Methodological Answer:

- Chromatographic Analysis : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Compare retention times against a reference standard.

- Spectroscopic Confirmation :

- NMR : Analyze - and -NMR spectra to confirm substitution patterns (e.g., methoxy groups at C2/C4 of the phenyl ring and morpholine integration). Cross-reference with analogs like 2-(4-Methoxyphenyl)-2-morpholin-4-yl-ethylamine dihydrochloride .

- Mass Spectrometry : Perform high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., theoretical vs. observed m/z for ).

- Crystallography : If single crystals are obtained, use SHELX software for structure refinement to resolve ambiguities in stereochemistry .

What experimental strategies address discrepancies in reported biological activity data for morpholine-containing analogs?

Level: Advanced

Methodological Answer:

- Data Normalization : Control for batch-to-batch variability in compound synthesis (e.g., residual solvents, byproducts) using rigorous QC protocols (see FAQ 1).

- Receptor Binding Assays : Compare binding affinities of this compound with structurally related compounds like 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine to identify substituent effects .

- Meta-Analysis : Cross-reference published datasets with standardized assay conditions (e.g., pH, temperature, cell lines) to isolate confounding variables.

How can computational methods predict the conformational flexibility of this compound?

Level: Advanced

Methodological Answer:

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to model morpholine ring puckering. Compare with crystallographic data from similar compounds (e.g., 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol) to assess flexibility .

- Molecular Dynamics (MD) Simulations : Simulate solvated systems to study rotameric states of the ethylamine linker. Use software like Gaussian or GROMACS with force fields parameterized for heterocycles.

- Density Functional Theory (DFT) : Calculate energy barriers for rotation around the C-N bond connecting the morpholine and phenyl groups.

What are the challenges in designing enantioselective syntheses for this compound?

Level: Advanced

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., amylose derivatives) in HPLC to separate enantiomers. Compare optical rotation values with literature data for analogs like N-[2-hydroxy-5-[1-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereochemistry during key steps like reductive amination. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy.

How does the substitution pattern on the phenyl ring influence the compound’s physicochemical properties?

Level: Basic

Methodological Answer:

- LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity. Compare with derivatives like 2-(2,5-Dimethoxy-4-methylphenyl)ethanamine to quantify methoxy group contributions .

- Solubility Studies : Perform phase solubility analysis in buffered solutions (pH 1–7.4) to correlate substituent electronegativity with aqueous solubility.

- Thermal Stability : Use differential scanning calorimetry (DSC) to evaluate melting points and degradation profiles relative to analogs .

What analytical techniques are optimal for detecting degradation products under accelerated stability conditions?

Level: Advanced

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (HO).

- LC-MS/MS : Identify degradation products via fragmentation patterns. Reference databases for common morpholine oxidation products (e.g., morpholine N-oxide) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

How can researchers mitigate crystallization difficulties during X-ray diffraction studies?

Level: Advanced

Methodological Answer:

- Co-Crystallization : Add co-formers (e.g., succinic acid) to stabilize crystal lattice interactions.

- Solvent Screening : Test high-viscosity solvents (e.g., DMSO/water mixtures) to slow nucleation. Reference protocols from SHELX-refined structures of related amines .

- Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion and improve diffraction resolution.

What are the limitations of current toxicity prediction models for this compound?

Level: Advanced

Methodological Answer:

- QSAR Uncertainties : Existing quantitative structure-activity relationship (QSAR) models may poorly predict idiosyncratic toxicity due to the morpholine moiety’s metabolic pathways (e.g., CYP450-mediated oxidation) .

- In Vitro Validation : Supplement computational predictions with Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.